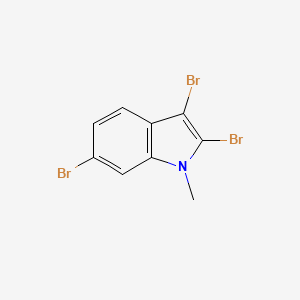
2,3,6-Tribromo-1-methyl-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Tribromo-1-methyl-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in various biological processes and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-1-methyl-indole typically involves the bromination of 1-methyl-indole. One common method is the sequential bromination of 1-methyl-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2, 3, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Tribromo-1-methyl-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Nucleophilic Addition: The presence of electron-withdrawing bromine atoms can facilitate nucleophilic addition reactions at the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), and alkylating agents.
Nucleophilic Addition: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated indoles, while nucleophilic addition can produce substituted indoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tribromo-1-methyl-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s brominated structure makes it a useful probe in studying biological processes involving halogenated indoles.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Tribromo-1-methyl-indole involves its interaction with various molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to specific proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-1-methyl-indole
- 2,3,5,6-Tetrabromo-1-methyl-indole
- 2,3-Diiodo-1-methyl-indole
Comparison
2,3,6-Tribromo-1-methyl-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to 2,3-Dibromo-1-methyl-indole, the additional bromine atom at the 6-position can enhance its electrophilic properties. In contrast, 2,3,5,6-Tetrabromo-1-methyl-indole has an even higher degree of bromination, which can further alter its chemical and biological characteristics .
Eigenschaften
CAS-Nummer |
70063-24-0 |
|---|---|
Molekularformel |
C9H6Br3N |
Molekulargewicht |
367.86 g/mol |
IUPAC-Name |
2,3,6-tribromo-1-methylindole |
InChI |
InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3 |
InChI-Schlüssel |
VNXWBQUYRZQEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




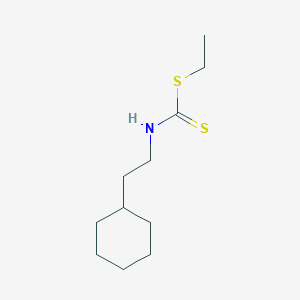
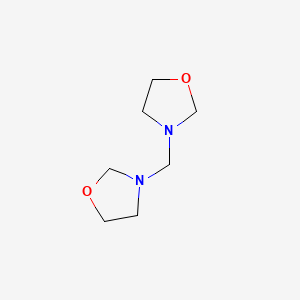
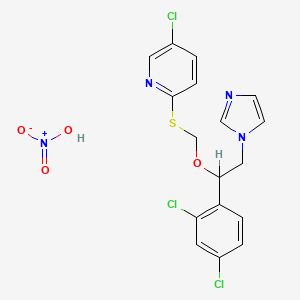
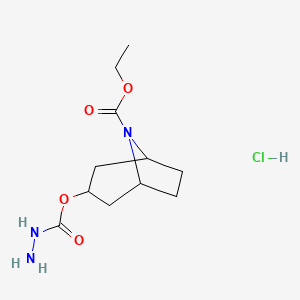
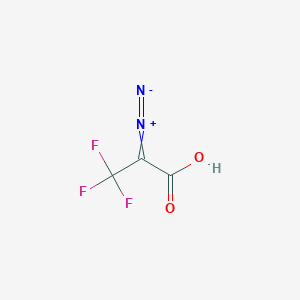
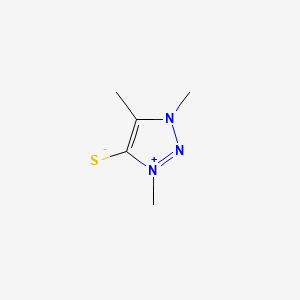
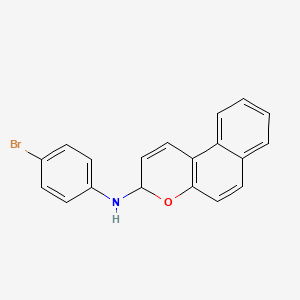
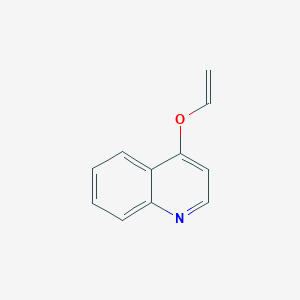
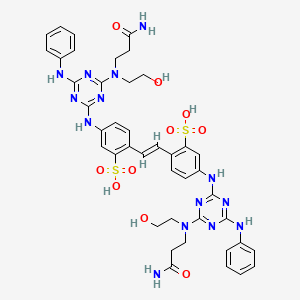
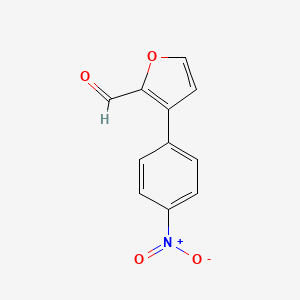
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
